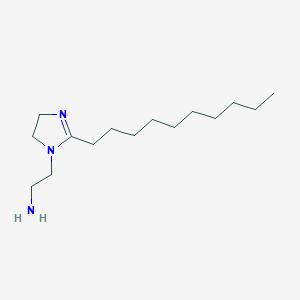
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Méthodes De Préparation
The synthesis of 2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.
Industrial production methods often involve the use of microwave-assisted synthesis, which provides a simple and efficient solventless method for the synthesis of 4,5-disubstituted imidazoles .
Analyse Des Réactions Chimiques
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions include various substituted imidazole derivatives, which have different biological and chemical properties .
Applications De Recherche Scientifique
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a synthon in the development of new drugs and other chemical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. It is known to interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, including inhibition of bacterial growth, reduction of inflammation, and induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
These compounds share similar chemical structures and properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its broad range of biological activities and its potential for use in various scientific research applications .
Propriétés
Numéro CAS |
63257-66-9 |
|---|---|
Formule moléculaire |
C15H31N3 |
Poids moléculaire |
253.43 g/mol |
Nom IUPAC |
2-(2-decyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C15H31N3/c1-2-3-4-5-6-7-8-9-10-15-17-12-14-18(15)13-11-16/h2-14,16H2,1H3 |
Clé InChI |
WGKRYMGAGJFZCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=NCCN1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




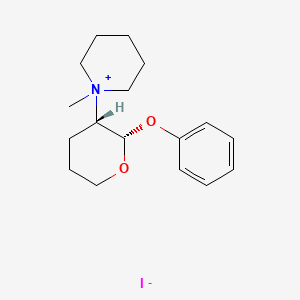
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
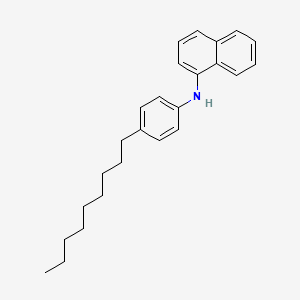
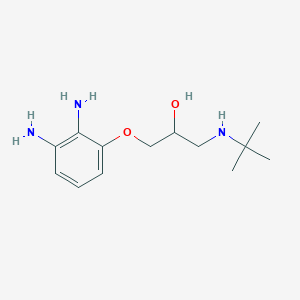
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)

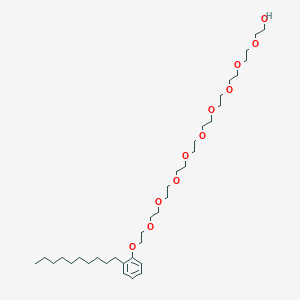

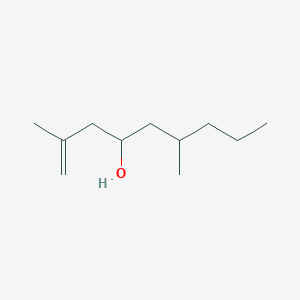

![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
